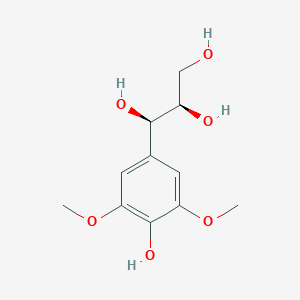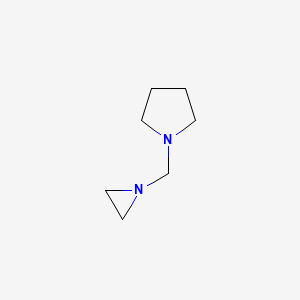
1-(1-Aziridinylmethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Aziridinylmethyl)pyrrolidine is an organic compound that features a pyrrolidine ring bonded to an aziridine moiety via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aziridinylmethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with aziridine in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the pyrrolidine nitrogen on the aziridine ring, leading to the formation of the desired product.
Another method involves the use of 1,3-dipolar cycloaddition reactions, where a nitrone or an azomethine ylide reacts with a dipolarophile, such as an olefin, to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve the continuous reaction of pyrrolidine and aziridine under controlled conditions. The process typically employs a fixed-bed reactor with a catalyst, such as cobalt or nickel oxide, supported on alumina. The reaction is carried out at elevated temperatures and pressures to ensure high yields and purity of the product .
化学反応の分析
Types of Reactions
1-(1-Aziridinylmethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions to achieve ring-opening reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines and aziridines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-(1-Aziridinylmethyl)pyrrolidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(1-Aziridinylmethyl)pyrrolidine involves its interaction with various molecular targets. The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many biologically active compounds.
Pyrrolidinone: A lactam derivative of pyrrolidine with significant biological activities.
Uniqueness
1-(1-Aziridinylmethyl)pyrrolidine is unique due to the presence of both pyrrolidine and aziridine rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in chemistry, biology, and medicine .
特性
CAS番号 |
1523-28-0 |
|---|---|
分子式 |
C7H14N2 |
分子量 |
126.20 g/mol |
IUPAC名 |
1-(aziridin-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C7H14N2/c1-2-4-8(3-1)7-9-5-6-9/h1-7H2 |
InChIキー |
MFGNZJWEIJJGQY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CN2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


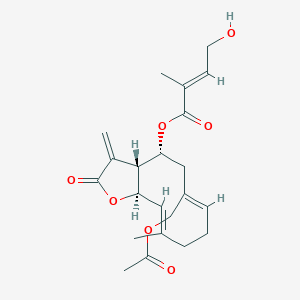
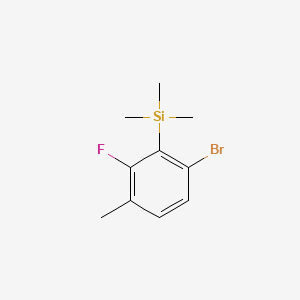
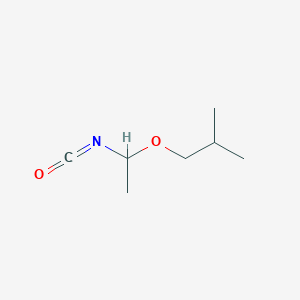
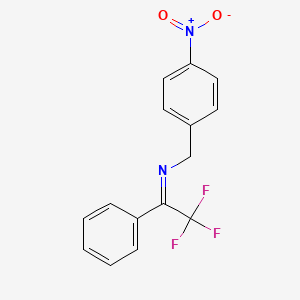
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
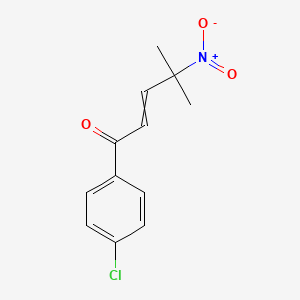
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
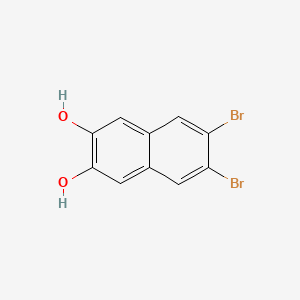
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)


